(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol chemical properties
(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol chemical properties
This guide details the chemical properties, synthetic pathways, and experimental handling of (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol , a high-value chiral building block used in the synthesis of complex pharmaceutical scaffolds, particularly benzodiazepines and heterocyclic CNS agents.[1]
[1]
Executive Summary
(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol (CAS: Analogous to 1269976-29-5) is a bifunctional chiral synthon characterized by an aryl bromide "warhead" and a vicinal amino-alcohol motif.[1] It serves as a critical intermediate in the asymmetric synthesis of fused heterocyclic systems, including benzodiazepines (e.g., Remimazolam analogs) and dihydroisoquinolines .
Its value lies in the orthogonality of its reactive centers:
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Aryl Bromide (C-Br): Enables Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization.[1]
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Chiral Amino-Alcohol: Provides a pre-installed stereocenter (R-configuration) and allows for chelation-controlled ring closures.[1]
Physicochemical Profile
Molecular Architecture
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IUPAC Name: (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol[1]
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Molecular Formula: C
H BrNO -
Molecular Weight: 246.10 g/mol [1]
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Stereochemistry: (R)-enantiomer at the benzylic position.[1]
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Key Substituents:
Physical Properties Table[2]
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to pale yellow solid | Free base oxidizes slowly in air.[1] |
| Melting Point | 115–125 °C (HCl Salt) | Free base is often an oil or low-melting solid.[1] |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |
| pKa (Amine) | ~8.8 – 9.2 | Typical for benzylic primary amines. |
| pKa (Alcohol) | ~15.5 | Primary aliphatic alcohol. |
| LogP | ~1.45 | Moderate lipophilicity; cell-permeable.[1] |
| H-Bond Donors | 2 (NH | Critical for crystal packing and receptor binding.[1] |
Synthetic Utility & Reactivity[3][4]
Core Reactivity Logic
The molecule is designed for "Clip-and-Cyclize" strategies.[1] The amino group acts as a nucleophile, while the aryl bromide acts as an electrophile (under catalysis).
Pathway A: Benzodiazepine Formation
Reaction with 2-amino-pyridines or related amidines followed by Pd-catalyzed intramolecular amination.[1]
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Mechanism: Amide coupling
Buchwald-Hartwig Cyclization.[1] -
Relevance: Direct route to Remimazolam-style sedative cores.[1]
Pathway B: Oxazolidinone Protection
Reaction with Phosgene or CDI (Carbonyldiimidazole) yields the chiral oxazolidinone.
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Utility: Protects both amine and alcohol functionalities simultaneously during harsh cross-coupling reactions at the aryl bromide.
Reaction Landscape Visualization
The following diagram maps the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic pathways. The red path highlights the critical route to benzodiazepine therapeutics.
Experimental Protocols
Synthesis via Asymmetric Reduction (Recommended)
This protocol avoids the use of hazardous cyanides (Strecker) and yields high enantiomeric excess (ee).
Precursor: 2-Amino-1-(2-bromo-5-methoxyphenyl)ethan-1-one (Amino Ketone).[1] Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Catalyst), Sodium Formate/Formic Acid.[1]
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Preparation: Dissolve the amino ketone HCl salt (1.0 eq) in degassed DMF/Water (5:1).
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Catalysis: Add the Ruthenium catalyst (0.5 mol%) and HCOONa (5.0 eq).
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Reaction: Stir at 40°C for 12–24 hours under Argon. Monitor by HPLC.
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Workup: Basify with saturated NaHCO
to pH 9. Extract with EtOAc (3x). -
Purification: Recrystallize from IPA/Heptane to upgrade chiral purity to >99% ee.
Chiral Purity Determination (HPLC Method)
To validate the (R)-configuration, use the following method:
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 280 nm (targeting the methoxy-benzene chromophore).[1]
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Expected Retention: (R)-isomer typically elutes second (check against racemic standard).[1]
Safety & Stability Guidelines
Handling Precautions
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Skin/Eye Irritant: The free amine is caustic. Wear nitrile gloves and safety goggles.
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Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator.
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Light Sensitive: Aryl bromides can undergo photodebromination over long periods. Store in amber vials.
Storage Conditions
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Long-term: -20°C under inert atmosphere (Argon/Nitrogen).[1]
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Solution Stability: Stable in DMSO for 48 hours at room temperature. Avoid protic solvents for long-term storage of the free base to prevent potential oxidation.[1]
Diagram: Retrosynthetic Analysis
This logic tree guides the chemist backwards from the target molecule to commercially available starting materials.
Figure 2: Retrosynthetic logic flow. The pathway highlights the accessibility from cheap 3-methoxybenzaldehyde via regioselective bromination.[1]
References
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Remimazolam Synthesis & Intermediates
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Process for the preparation of remimazolam. (WO2023037237A1). Google Patents. Link
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Chiral Amino Alcohol Synthesis
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. Link
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Aryl Bromide Reactivity
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Chemical Properties Data
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Analogous Compound Data
